molecular formula C8H18N2O2 B15309004 Methyl 3-(methyl(2-(methylamino)ethyl)amino)propanoate

Methyl 3-(methyl(2-(methylamino)ethyl)amino)propanoate

Cat. No.: B15309004
M. Wt: 174.24 g/mol
InChI Key: HCYNYSFCGQDPMO-UHFFFAOYSA-N
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Description

Methyl 3-(methyl(2-(methylamino)ethyl)amino)propanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavoring agents. This particular compound is characterized by its unique structure, which includes a methylamino group and a propanoate ester linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(methyl(2-(methylamino)ethyl)amino)propanoate can be synthesized through a series of chemical reactions involving the esterification of carboxylic acids with alcohols. One common method involves the reaction of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst.

Industrial Production Methods

In industrial settings, the production of esters like this compound often involves the use of acid chlorides and alcohols in the presence of a base. This method is preferred due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methyl(2-(methylamino)ethyl)amino)propanoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield a carboxylic acid and an alcohol.

    Reduction: The compound can be reduced to form primary or secondary amines, depending on the reagents used.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Aqueous acid or base is commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under appropriate conditions.

Major Products Formed

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 3-(methyl(2-(methylamino)ethyl)amino)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(methyl(2-(methylamino)ethyl)amino)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active metabolites, which can then interact with specific enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-3-(methylamino)propanoate
  • Ethyl 3-(methyl(2-(methylamino)ethyl)amino)propanoate
  • Methyl 3-(2-amino-3-ethoxy-1,1,1-trifluoro-3-oxopropan-2-yl)-1H-indole-5-carboxylate

Uniqueness

Methyl 3-(methyl(2-(methylamino)ethyl)amino)propanoate is unique due to its specific ester linkage and the presence of a methylamino group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

IUPAC Name

methyl 3-[methyl-[2-(methylamino)ethyl]amino]propanoate

InChI

InChI=1S/C8H18N2O2/c1-9-5-7-10(2)6-4-8(11)12-3/h9H,4-7H2,1-3H3

InChI Key

HCYNYSFCGQDPMO-UHFFFAOYSA-N

Canonical SMILES

CNCCN(C)CCC(=O)OC

Origin of Product

United States

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